Product packaging for Cyclohexanecarbothioamide(Cat. No.:CAS No. 7390-42-3)

Cyclohexanecarbothioamide

Cat. No.: B2577165
CAS No.: 7390-42-3
M. Wt: 143.25
InChI Key: JMMKXVYQBRGGJF-UHFFFAOYSA-N
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Description

Cyclohexanecarbothioamide is an organic compound belonging to the thiourea derivative class, characterized by a cyclohexane ring bonded to a carbothioamide group (-C(=S)-NH2). This structure serves as a versatile precursor and ligand in various research domains. In synthetic chemistry, it is a valuable building block for constructing more complex molecules, including bis-amides and heterocyclic compounds . Its utility extends to coordination chemistry, where the sulfur and nitrogen donor atoms allow it to act as a ligand for various metal ions, forming complexes that can be studied for their structural properties and potential applications, such as in catalysis or materials science . Furthermore, structurally related carbothioamide derivatives have demonstrated significant potential in biological and pharmacological research. Such compounds are frequently investigated for their enzyme inhibitory activity, including potent inhibition of urease, a clinically relevant enzyme . Some derivatives also show promising antiproliferative activity against cancer cell lines, making the carbothioamide moiety a key functional group in medicinal chemistry research . Researchers value this compound for its ability to contribute to hydrogen-bonding networks and intermolecular interactions, which can be analyzed using techniques like Hirshfeld surface analysis to understand crystal packing and stability . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NS B2577165 Cyclohexanecarbothioamide CAS No. 7390-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexanecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMKXVYQBRGGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7390-42-3
Record name cyclohexanecarbothioamide
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Synthetic Methodologies for Cyclohexanecarbothioamide and Its Derivatives

Established Synthetic Pathways to Cyclohexanecarbothioamide

The formation of the this compound core can be achieved through several well-established synthetic routes. These methods are generally reliable and provide good yields of the desired product.

One of the most common and conventional methods for the synthesis of thioamides, including this compound, is the thionation of the corresponding amide. This transformation is typically achieved using a thionating agent, with Lawesson's reagent being a prominent example. nih.govnumberanalytics.comorganic-chemistry.org The reaction involves the conversion of the carbonyl group of cyclohexanecarboxamide (B73365) into a thiocarbonyl group. nih.govnumberanalytics.com The mechanism of this reaction involves the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the thioamide and a stable phosphorus-oxygen double bond. organic-chemistry.org

Another conventional approach involves the reaction of cyclohexanecarbonitrile (B123593) with hydrogen sulfide (B99878). wikipedia.org This method provides a direct route to the primary thioamide. The reaction is typically carried out under pressure and may require a basic catalyst.

Catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to conventional routes.

Palladium catalysis has emerged as a powerful tool in organic synthesis, and its application extends to the formation of thioamides. researchgate.netnih.gov While specific examples for the direct synthesis of this compound are not extensively reported, analogous palladium-catalyzed cross-coupling reactions provide a strong basis for its potential synthesis. thieme-connect.comresearchgate.net For instance, the palladium-catalyzed coupling of aryl chlorides, isocyanides, and thiocarboxylates has been shown to be an efficient method for accessing thioamides. thieme-connect.comresearchgate.net This methodology could potentially be adapted for the synthesis of this compound by utilizing appropriate starting materials.

Furthermore, palladium-catalyzed C-H activation strategies are being explored for the synthesis of complex molecules. dntb.gov.ua Such an approach could, in principle, be applied to the direct thioamidation of a cyclohexane (B81311) C-H bond, representing a highly atom-economical synthetic route.

Catalytic Approaches in this compound Synthesis

Synthesis of this compound Derivatives

The functionalization of the this compound scaffold is crucial for modulating its chemical and biological properties. This can be achieved by introducing substituents at the nitrogen atom or by modifying the cyclohexane ring.

The synthesis of N-substituted cyclohexanecarbothioamides can be readily achieved through several methods. A common strategy involves the reaction of cyclohexanecarbonyl isothiocyanate with primary or secondary amines. mdpi.com The isothiocyanate intermediate is typically generated in situ from the reaction of cyclohexanecarbonyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate. mdpi.com This is then followed by the addition of the desired amine to furnish the N-substituted this compound. A variety of aryl and alkyl amines can be used in this reaction, leading to a diverse range of derivatives. mdpi.com

Another approach is the direct thionation of N-substituted cyclohexanecarboxamides using Lawesson's reagent, similar to the synthesis of the parent compound. mdpi.com This method is particularly useful when the corresponding N-substituted amide is readily available.

Starting AmineProductYield (%)Reference
AnilineN-phenylthis compound- mdpi.com
2-ChloroanilineN-(2-chlorophenyl)this compound- mdpi.com
p-ToluidineN-(p-tolyl)this compound- mdpi.com
DiethylamineN,N-diethylthis compound- researchgate.net
Morpholine(Morpholin-4-yl)(cyclohexyl)methanethione- researchgate.net

Table 1: Examples of N-Substituted Cyclohexanecarbothioamides Synthesized from Cyclohexanecarbonyl Isothiocyanate and Various Amines.

Diversification of the this compound scaffold can be achieved by introducing functional groups onto the cyclohexane ring or by further transformations of the thioamide group. For instance, palladium-catalyzed C(sp³)–H arylation could potentially be used to introduce aryl groups at various positions on the cyclohexane ring, using the thioamide as a directing group. dntb.gov.ua

Furthermore, the synthesis of this compound derivatives bearing different substituents on the cyclohexane ring can be accomplished by starting with appropriately substituted cyclohexanecarboxylic acids or their derivatives. These precursors can then be converted to the corresponding thioamides using the methods described in Section 2.1.

The thioamide functionality itself can also serve as a handle for further diversification. For example, desulfurization of thioamides in the presence of a palladium catalyst can lead to the formation of amidinium salts or ketones. researchgate.netnih.gov

Diversification Strategies for this compound Scaffolds

Thiazole (B1198619) and Triazole Analogue Synthesis

The thioamide functional group is a versatile building block in heterocyclic chemistry, enabling the synthesis of various analogues, including thiazoles and triazoles. The synthesis of thiazole derivatives from thioamides is a well-established method, often proceeding via the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound. In the context of this compound, it can serve as the sulfur-containing component that reacts to form the thiazole ring.

Similarly, the thioamide moiety can be utilized in multi-step synthetic sequences to construct triazole rings. For instance, the synthesis of 3,5-disubstituted-1,2,4-triazoles can be achieved through the condensation of hydrazides with various reagents, a process where thioamide derivatives can act as precursors. frontiersin.org Research has demonstrated the synthesis of complex molecules where a carbothioamide group, attached to a larger heterocyclic system like pyridine, serves as a reactive site for further elaboration. nih.gov For example, the reaction of 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with phenylisothiocyanate yields a complex N-phenyl-pyridine-1(2H)-carbothioamide derivative. nih.gov Such reactions underscore the utility of the thioamide group in creating elaborate molecular architectures, including those that could lead to triazole-hybrid structures.

Advanced Synthetic Techniques in this compound Chemistry

Modern synthetic chemistry emphasizes efficiency, speed, and sustainability. The preparation of this compound and its derivatives has benefited from advanced techniques that align with these principles, such as microwave-assisted synthesis and methods guided by green chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. raco.catnih.gov This technology has been successfully applied to the synthesis of thioamides through protocols like the microwave-enhanced Kindler thioamide synthesis. organic-chemistry.org This three-component condensation reaction involves an aldehyde or ketone, an amine, and elemental sulfur. organic-chemistry.org The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes. organic-chemistry.org

For instance, the synthesis of various thioamides using 1-methyl-2-pyrrolidone (NMP) as a solvent under microwave flash heating at temperatures between 110-180°C was completed in 2-20 minutes. organic-chemistry.org This approach offers a rapid and efficient route to compounds like this compound, starting from cyclohexanecarboxaldehyde, an appropriate amine, and sulfur. The high efficiency of microwave heating makes it an attractive method for the rapid generation of libraries of thioamide derivatives for further study. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Thioamide Synthesis

Parameter Conventional Method Microwave-Assisted Method
Heating Oil bath / Heating mantle Microwave Irradiation
Solvent Acetone & Anhydrous K₂CO₃ 1-methyl-2-pyrrolidone (NMP) or solvent-free
Reaction Time Several hours 2–20 minutes organic-chemistry.org
Temperature Varies (often reflux) 110–180°C organic-chemistry.org
Yields Good Good to Excellent, often improved raco.cat

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of thioamides, including this compound, has been a focus of green synthetic innovation. rsc.orgrsc.org

A significant advancement is the use of deep eutectic solvents (DES) as an alternative to volatile and toxic organic solvents. rsc.orgrsc.org A choline (B1196258) chloride-urea (1:2) mixture has been employed as an environmentally benign, biodegradable, and recyclable solvent and catalyst for thioamide synthesis. rsc.orgrsc.org This system facilitates the reaction of aldehydes, amines, and elemental sulfur in good-to-excellent yields under mild conditions, avoiding the need for any additional catalysts. rsc.org The DES can be recycled multiple times without a significant loss of activity, enhancing the sustainability of the process. rsc.org

Another green approach involves using water as a reaction medium. organic-chemistry.org A protocol for thioamide synthesis has been developed that proceeds in water without any added energy, catalysts, or other additives. organic-chemistry.org This method is scalable and utilizes readily available starting materials, representing a significant step towards a more sustainable synthesis of thioamides. organic-chemistry.org These strategies, by minimizing waste, reducing energy consumption, and using non-toxic, renewable materials, align directly with the core tenets of green chemistry. researchgate.netrsc.org

Table 2: Green Chemistry Approaches to Thioamide Synthesis

Approach Key Features Advantages Reference
Deep Eutectic Solvent (DES) Choline chloride-urea mixture acts as solvent and catalyst. Environmentally benign, recyclable, mild conditions, high yields. rsc.org, rsc.org
Water-Mediated Synthesis Uses water as the sole solvent. No input energy, no catalyst, no additives, mild, scalable. organic-chemistry.org

Mechanistic Investigations of Cyclohexanecarbothioamide Reactions

Fundamental Principles of Thioamide Reactivity

Thioamides are characterized by the C(=S)N moiety, where the replacement of the carbonyl oxygen with a larger, more polarizable, and less electronegative sulfur atom imparts unique chemical properties. libretexts.orgyoutube.com This substitution results in a weaker carbon-sulfur double bond (approximately 130 kcal/mol) compared to the carbon-oxygen double bond in amides (around 170 kcal/mol), making the thiocarbonyl group more reactive towards both nucleophiles and electrophiles. libretexts.org

The reactivity of Cyclohexanecarbothioamide is governed by several key factors:

Electronic Structure : The C-N bond in thioamides possesses significant double-bond character due to resonance, which creates a substantial rotational barrier. The sulfur atom is the primary site of protonation and reaction with soft electrophiles, while the nitrogen and the α-carbon can also exhibit nucleophilicity.

Thiocarbonyl Group : The sulfur atom's high polarizability makes the thiocarbonyl carbon a soft electrophilic center, susceptible to attack by various nucleophiles.

Acidity : The protons on the nitrogen atom of a primary thioamide like this compound are acidic and can be removed by a base. Furthermore, the α-protons on the cyclohexyl ring adjacent to the thiocarbonyl group are more acidic than those in the corresponding amide, allowing for the formation of thioenolates.

These fundamental principles dictate that this compound can participate in a wide array of chemical transformations, including serving as a building block for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds. researchgate.netnih.govnih.govethz.ch

Nucleophilic Acyl Substitution Mechanisms Involving this compound

Nucleophilic acyl substitution is a hallmark reaction of carboxylic acid derivatives. For thioamides like this compound, this reaction is generally less favorable than for acid halides or anhydrides but can be effectively promoted under specific conditions. libretexts.org The reaction proceeds via a characteristic two-step addition-elimination mechanism. ethz.chlibretexts.org In this process, a nucleophile attacks the electrophilic thiocarbonyl carbon, followed by the expulsion of a leaving group. ucsb.edukhanacademy.orgpressbooks.pubyoutube.com

Tetrahedral Intermediates in this compound Reactions

The cornerstone of the nucleophilic acyl substitution mechanism is the formation of a transient tetrahedral intermediate. When a nucleophile attacks the thiocarbonyl carbon of this compound, the C=S pi bond breaks, and the hybridization of the carbon changes from sp² to sp³. This results in a tetrahedral species with a negative charge on the sulfur atom. nih.govyoutube.com

This intermediate is typically a high-energy, short-lived species. nih.gov Its stability, or lack thereof, is a critical factor influencing the reaction pathway. The intermediate can either collapse by ejecting the original nucleophile, reverting to the starting materials, or it can expel the leaving group (the -NH2 group in the case of a primary thioamide) to form the final substitution product. nih.gov The presence of the bulky cyclohexyl group can sterically influence the approach of the nucleophile and the conformation of the tetrahedral intermediate.

Influence of Leaving Group Ability on Reactivity

The second step of the addition-elimination mechanism, the collapse of the tetrahedral intermediate, is critically dependent on the leaving group's ability to depart. researchgate.net In a reaction involving this compound, the potential leaving group is the amide anion (-NH2) or a protonated amine (-NH3). Generally, a good leaving group is a weak base, meaning it is stable on its own with the electron pair from the broken bond. nih.govkhanacademy.orgyoutube.com

The pKa of the conjugate acid of the leaving group is a reliable indicator of its ability to depart.

Table 1: Comparison of Leaving Group Ability Based on Conjugate Acid pKa
Leaving GroupConjugate AcidApproximate pKaLeaving Group Ability
Cl⁻HCl-7Excellent
RCOO⁻RCOOH~5Good
RS⁻RSH~10Moderate
RO⁻ROH~16Poor
NH₂⁻NH₃~38Very Poor

As indicated in Table 1, the amide anion (NH₂⁻) is the conjugate base of ammonia (B1221849) (a very weak acid), making it a very strong base and consequently a very poor leaving group. youtube.com This inherent poor leaving group ability explains why thioamides, like their amide counterparts, are relatively unreactive towards nucleophilic acyl substitution under neutral conditions and often require activation or catalysis. libretexts.org Reactions like hydrolysis or alcoholysis of this compound typically necessitate harsh conditions, such as strong acid or base catalysis and heat, to proceed. nih.govyoutube.comnih.gov

Catalytic Effects on Reaction Rates and Pathways

To overcome the low intrinsic reactivity of thioamides, catalysts are frequently employed to enhance reaction rates and control pathways. chadsprep.com For this compound, catalysis can be broadly categorized as follows:

Acid Catalysis : In the presence of a strong acid, the thiocarbonyl sulfur atom is protonated. This protonation increases the electrophilicity of the thiocarbonyl carbon, making it more susceptible to attack by even weak nucleophiles like water or alcohols. The mechanism under acidic conditions, such as in the hydrolysis of this compound to cyclohexanecarboxylic acid, typically follows an A_AC_2 pathway. nih.gov

Base Catalysis : Strong bases can deprotonate the nucleophile, increasing its nucleophilicity and promoting its attack on the thiocarbonyl carbon. In the case of hydrolysis, a hydroxide (B78521) ion directly attacks the thiocarbonyl carbon in a B_AC_2 mechanism. nih.gov

Metal Catalysis : Transition metals, particularly palladium, are effective catalysts for various transformations of thioamides. These reactions often involve the thioamide as a directing group or a precursor to a reactive intermediate. While specific data for this compound is limited in broad literature, related thioamides participate in palladium-catalyzed cross-coupling reactions, carbothiolation, and the synthesis of complex heterocycles, suggesting similar potential for the cyclohexyl derivative. nih.govethz.ch Organometallic reagents like Grignard or organolithium compounds can also react with thioamides, although these powerful nucleophiles often lead to multiple additions. libretexts.orglibretexts.orgyoutube.comsaskoer.camasterorganicchemistry.com

Table 2: Illustrative Catalytic Conditions for Thioamide Reactions
Reaction TypeCatalyst/ReagentGeneral Role of CatalystPotential Product from this compound
HydrolysisH₃O⁺ (e.g., aq. HCl)Activates thiocarbonyl C=SCyclohexanecarboxylic acid
HydrolysisOH⁻ (e.g., aq. NaOH)Provides strong nucleophileCyclohexanecarboxylate
Heterocycle SynthesisPd(OAc)₂ / Phosphine LigandFacilitates C-H activation/couplingSubstituted thiazoles, thiophenes, etc.
Reaction with OrganometallicsR-MgBr (Grignard)Provides strong C-nucleophileTertiary amines or ketones (after hydrolysis)

Stereochemical Aspects of this compound Transformations

The stereochemistry of reactions involving this compound is primarily concerned with reactions occurring at the chiral centers of the cyclohexyl ring or the formation of new stereocenters during a transformation. youtube.comkhanacademy.org

If this compound is derived from a chiral cyclohexanecarboxylic acid, maintaining the stereochemical integrity of the existing chiral centers during reactions is crucial. Reactions that proceed without breaking bonds to a stereocenter will retain the original configuration. ucsb.edu However, if a reaction involves the formation of an intermediate where chirality is temporarily lost, such as a planar carbocation, a racemic or diastereomeric mixture of products can be expected. ucsb.edu

For reactions involving the formation of a new stereocenter, for example, through the addition of a nucleophile to the thiocarbonyl group in a substituted derivative, the stereochemical outcome is of great interest. The approach of the nucleophile to the planar thiocarbonyl group can occur from two faces, potentially leading to a mixture of stereoisomers. The use of chiral catalysts or reagents can induce facial selectivity, leading to an enantioselective or diastereoselective reaction. The bulky cyclohexyl group itself can also exert diastereoselective control by sterically hindering one face of the reacting center.

Spectroscopic Characterization and Advanced Analytical Techniques for Cyclohexanecarbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Cyclohexanecarbothioamide Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are invaluable for unambiguous structural assignment.

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the thioamide group (-CSNH₂) are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. A published analysis reports a singlet at δ 7.02 ppm for one of the N-H protons. rsc.org

The protons on the cyclohexane (B81311) ring give rise to a series of multiplets in the upfield region. The proton attached to the carbon bearing the thioamide group (the α-proton) is expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent functional group. This is observed as a multiplet between δ 4.23-4.18 ppm. rsc.org The remaining protons of the cyclohexane ring appear as a complex set of overlapping multiplets, as seen in the reported data with signals in the ranges of δ 2.45-2.33 ppm, δ 1.95-1.78 ppm, and δ 1.69-1.67 ppm. rsc.org This complexity arises from the small differences in the chemical environments of the axial and equatorial protons and their spin-spin coupling with neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) in ppmMultiplicityNumber of ProtonsAssignment
7.02Singlet1HThioamide N-H
4.23 - 4.18Multiplet1Hα-proton (CH-C=S)
2.45 - 2.33Multiplet3HCyclohexane protons
1.95 - 1.78Multiplet5HCyclohexane protons
1.69 - 1.67Multiplet1HCyclohexane protons
Data sourced from a study in CDCl₃ at 400 MHz. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The most downfield signal in the ¹³C NMR spectrum corresponds to the carbon of the thioamide group (C=S). Its chemical shift is significantly influenced by the double bond character and the electronegativity of the attached nitrogen and sulfur atoms. A reported value for a similar structure places this carbon at approximately δ 196.5 ppm. nku.edu The α-carbon of the cyclohexane ring is also shifted downfield relative to the other ring carbons, though to a lesser extent. The other carbons of the cyclohexane ring will appear as a set of signals in the aliphatic region of the spectrum. Due to the symmetry of the cyclohexane ring, some of these carbons may be chemically equivalent, leading to fewer than six signals for the ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) in ppmAssignment
~196.5Thioamide Carbon (C=S)
~45-55α-Carbon (CH-C=S)
~25-35Cyclohexane Carbons
Data is based on typical values for thioamides and cyclohexane derivatives. nku.edu

Two-dimensional (2D) NMR techniques are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would be particularly useful for tracing the connectivity of the protons around the cyclohexane ring. For instance, the α-proton at δ 4.23-4.18 ppm would show a cross-peak with its adjacent protons on the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. This is crucial for the unambiguous assignment of the cyclohexane ring's carbons and protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for confirming the connection between the cyclohexane ring and the thioamide group. For example, the thioamide protons (N-H) would be expected to show a correlation to the α-carbon of the cyclohexane ring, and the α-proton would show a correlation to the thioamide carbon (C=S).

Vibrational Spectroscopy Applications (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups. The N-H stretching vibrations of the primary thioamide are expected to appear as one or two sharp bands in the region of 3300-3100 cm⁻¹. The C-H stretching vibrations of the cyclohexane ring will be observed just below 3000 cm⁻¹. The C=S stretching vibration, a key marker for the thioamide group, typically gives a weaker absorption in the range of 1200-1050 cm⁻¹. Other important vibrations include the N-H bending and C-N stretching modes.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=S bond, which can be weak in the IR spectrum, often shows a stronger signal in the Raman spectrum. The symmetric vibrations of the cyclohexane ring are also typically strong in the Raman spectrum, providing a characteristic fingerprint for this part of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeTechnique
3300 - 3100N-H StretchIR
2950 - 2850C-H Stretch (Cyclohexane)IR, Raman
~1650 - 1580N-H BendIR
~1450C-H Bend (Cyclohexane)IR, Raman
1200 - 1050C=S StretchIR, Raman

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₁₃NS), the exact molecular weight is 143.0820 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 143. The fragmentation of the molecule would likely proceed through several pathways. A common fragmentation for cyclohexane derivatives is the loss of the side chain, which would result in a fragment corresponding to the cyclohexyl cation. Another likely fragmentation is the cleavage of the cyclohexane ring itself. The fragmentation pattern will provide a unique fingerprint that can be used to confirm the identity of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the parent ion and its fragments with high accuracy. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule. The thioamide functional group contains π electrons and non-bonding electrons (on the sulfur and nitrogen atoms), which can be excited by UV radiation.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to n → π* and π → π* transitions of the thioamide chromophore. The n → π* transition typically occurs at a longer wavelength (lower energy) and is of lower intensity compared to the π → π* transition. For simple thioamides, these absorptions are generally found in the ultraviolet region of the spectrum. The exact position and intensity of these absorption bands can be influenced by the solvent used for the analysis.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is performed using X-ray diffraction (XRD) analysis. This powerful technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

Table 1: Crystallographic Data for the Related Compound N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide nih.gov

ParameterValue
Empirical FormulaC₁₆H₂₂N₂O₂S
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.2273 (7)
b (Å)12.0946 (7)
c (Å)15.2099 (10)
α (°)70.792 (3)
β (°)89.100 (3)
γ (°)69.737 (3)
Volume (ų)1656.42 (19)
Z4

Hyphenated and Advanced Analytical Methodologies

The comprehensive analysis of this compound, particularly in complex matrices, can be effectively achieved through the use of hyphenated and advanced analytical techniques. These methods combine a separation technique with a detection technique, offering enhanced selectivity and sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. mdpi.com this compound, with its relatively low molecular weight, is potentially amenable to GC analysis. The gas chromatograph would separate the compound from other components in a mixture based on its boiling point and polarity. The separated compound would then be introduced into the mass spectrometer, which provides information about its molecular weight and fragmentation pattern, allowing for definitive identification. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of this compound, along with characteristic fragment ions resulting from the cleavage of the cyclohexyl ring and the thioamide group.

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the hyphenated technique of choice. wikipedia.orgthermofisher.comnebiolab.com LC separates components in a liquid mobile phase based on their affinity for a stationary phase. wikipedia.org This technique is highly versatile and can be adapted for a wide range of analytes. In the analysis of this compound, a reversed-phase HPLC column could be employed, where the compound would be separated based on its hydrophobicity. The eluent from the LC would then be directed to a mass spectrometer.

Modern LC-MS techniques, such as LC-MS/MS (tandem mass spectrometry), offer even greater specificity and are capable of detecting and quantifying compounds at very low concentrations. nih.gov This would be particularly useful for metabolic studies or for the analysis of trace impurities.

Other Advanced Techniques:

Further structural elucidation and characterization can be achieved using other advanced analytical methods. For instance, High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the determination of the elemental composition of this compound and its potential metabolites.

While specific applications of these advanced hyphenated techniques to this compound are not detailed in the available literature, their general capabilities make them indispensable tools for its in-depth analysis, from purity assessment to its behavior in biological systems.

Theoretical and Computational Studies of Cyclohexanecarbothioamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These first-principles methods solve approximations of the Schrödinger equation to determine molecular electronic structure and predict reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the ground-state properties of medium-sized organic molecules. For Cyclohexanecarbothioamide, DFT is instrumental in optimizing the molecular geometry, analyzing the electronic distribution, and predicting spectroscopic signatures.

DFT calculations on analogous molecules, such as simple thioamides, reveal key features of the thioamide functional group, -C(=S)NH₂. nih.govnih.gov Unlike the planar amide group, the larger van der Waals radius of sulfur and different orbital interactions can lead to distinct electronic and steric properties. The C=S bond is significantly longer and weaker than a C=O bond, and the C-N bond has considerable double-bond character, leading to a high rotational barrier. nih.gov DFT studies on thioacetamide (B46855) and other derivatives show that thioamides are potent hydrogen bond donors but weaker acceptors compared to amides. nih.gov

In the context of this compound, DFT would be used to:

Determine Geometric Parameters: Calculate bond lengths, bond angles, and dihedral angles for the most stable conformer.

Analyze Electronic Properties: Compute the molecular electrostatic potential (MEP) to identify electron-rich (sulfur atom) and electron-poor (amide hydrogens) regions, which are crucial for intermolecular interactions.

Examine Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO is often localized on the thioamide group, particularly the sulfur and nitrogen atoms, indicating its nucleophilic character. The LUMO is typically a π* orbital associated with the C=S bond, marking it as the site for nucleophilic attack.

Calculate Vibrational Frequencies: Predict the infrared (IR) spectrum, which can be used to identify characteristic vibrational modes, such as the C=S stretching and N-H bending frequencies, aiding in experimental characterization.

A DFT study on phenylthiosemicarbazone, a related molecule containing the thioamide moiety, successfully identified multiple stable conformers and tautomers, calculating their relative energies and thermodynamic properties. nih.gov A similar approach for this compound would elucidate its conformational landscape.

Table 1: Representative Geometric and Electronic Parameters for a Model Thioamide (Thioacetamide) Calculated with DFT.
ParameterCalculated ValueDescription
C=S Bond Length~1.67 ÅThe double bond between carbon and sulfur.
C-N Bond Length~1.33 ÅThe bond between carbon and nitrogen, showing partial double bond character.
Rotational Barrier (C-N)~20-25 kcal/molThe energy required to rotate around the C-N bond, indicating its rigidity.
Mulliken Charge on S-0.4 to -0.6 eIndicates the high electron density on the sulfur atom.
Mulliken Charge on N-0.7 to -0.9 eIndicates high electron density on the nitrogen atom.

Ab Initio Methods in this compound Research

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants without using experimental data for parametrization. rsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation, providing higher accuracy than DFT for certain properties, albeit at a much greater computational expense. unimelb.edu.au

For a molecule like this compound, ab initio methods would be employed for:

Benchmarking DFT Results: High-level ab initio calculations (e.g., CCSD(T)) on a simplified model like thioacetamide can provide a "gold standard" energy and geometry against which the results from various DFT functionals can be compared to validate their accuracy for this class of molecules.

Studying Excited States: While DFT has time-dependent extensions (TD-DFT) for excited states, more rigorous ab initio methods like Configuration Interaction (CI) or Equation-of-Motion Coupled Cluster (EOM-CC) can provide more accurate predictions of electronic transition energies and UV-Vis spectra.

Investigating Weak Interactions: Methods like MP2 are well-suited for describing non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding the condensed-phase behavior and potential receptor binding of this compound.

In a study on the formation of simple amides and thioamides in the interstellar medium, researchers used high-level ab initio calculations to accurately determine reaction energies and pathways, demonstrating the power of these methods in situations where experimental data is unavailable. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its motion and behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule flexes, vibrates, and interacts with its environment.

For this compound, the primary focus of MD simulations is its conformational analysis. The molecule consists of a flexible cyclohexane (B81311) ring attached to a relatively rigid thioamide group. The cyclohexane ring is well-known to adopt several conformations, with the "chair" form being the most stable, followed by the "twist-boat" and "boat" forms. acs.orgijcce.ac.ir The energy barrier for the interconversion between two chair forms (ring flipping) is low, allowing for rapid conversion at room temperature.

The key question for this compound is the orientation of the carbothioamide substituent, which can be in either an axial or an equatorial position.

Equatorial Conformer: The substituent extends from the "equator" of the ring. This is generally the more stable position for bulky groups, as it minimizes steric clashes with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions).

Axial Conformer: The substituent points straight up or down, parallel to the ring's axis. This position leads to greater steric strain for larger substituents.

Given the size of the -C(=S)NH₂ group, it is overwhelmingly likely that the equatorial conformer of this compound is significantly more stable than the axial one. MD simulations can quantify this preference by sampling the conformational space and calculating the potential energy of the system, allowing for the determination of the free energy difference between the two states. Furthermore, recent studies on thioamide-containing peptides have shown that the thioamide substitution can reduce the conformational flexibility of the molecular backbone, which could also influence the dynamics of the cyclohexane ring. nih.gov

Table 2: Conceptual Energy Differences (A-values) for Axial vs. Equatorial Substituents on a Cyclohexane Ring.
Substituent (-R)A-value (kcal/mol)Stability Preference
-H0.0No difference
-CH₃1.7Strongly Equatorial
-C(CH₃)₃> 4.5Overwhelmingly Equatorial
-C(=O)NH₂ (Amide)~1.5Strongly Equatorial
-C(=S)NH₂ (Thioamide)> 1.5 (Estimated)Very Strongly Equatorial

Note: The A-value for the carbothioamide group is an estimate based on its expected steric bulk relative to an amide group.

In Silico Approaches for Reaction Pathway Prediction and Optimization

Computational chemistry is a powerful tool for predicting how a molecule will react. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways, locate transition states (the highest energy point along a reaction coordinate), and calculate activation energies, which determine the reaction rate.

For this compound, these in silico methods can predict its behavior in various chemical transformations:

Hydrolysis: Thioamides, like amides, can be hydrolyzed to carboxylic acids. DFT calculations can model the step-by-step mechanism, including the initial nucleophilic attack of water or hydroxide (B78521) on the thiocarbonyl carbon, the formation of a tetrahedral intermediate, and the eventual elimination of the amine.

Thionation: The synthesis of thioamides often involves the reaction of an amide with a thionating agent like Lawesson's reagent. A detailed DFT study on this reaction revealed a two-step mechanism involving a concerted cycloaddition followed by a cycloreversion, with the second step being rate-limiting. acs.org

Oxidation and Metabolism: Thioamides can be metabolized in biological systems, often through S-oxidation. nih.gov Computational models can explore the reaction pathways of oxidation by enzymes like cytochrome P450 or flavin-containing monooxygenases, identifying reactive intermediates such as S-oxides and S,S-dioxides that may be responsible for toxicity. nih.gov

Computational studies on the reaction of thionoesters with cysteine to release H₂S have used DFT to compare different possible mechanistic pathways, concluding that the kinetically favored route proceeds through a dithioester intermediate. rsc.org This type of analysis would be directly applicable to predicting the reactivity of this compound with biological nucleophiles.

Biological and Medicinal Chemistry Applications of Cyclohexanecarbothioamide Derivatives

Pharmacological Target Interactions

Enzyme Inhibition Studies

While specific studies on the inhibition of the CYP11B1 enzyme by cyclohexanecarbothioamide derivatives are not prominent in the reviewed literature, research on related carbothioamide structures has demonstrated their potential as enzyme inhibitors. A notable study investigated a series of hydrazine-carbothioamide derivatives for their inhibitory activity against carbonic anhydrase II (CA-II) and 15-lipoxygenase (15-LOX), two enzymes implicated in various pathological conditions.

The synthesized carbothioamide derivatives exhibited a range of inhibitory activities against both b-CA-II and 15-LOX. Several of these compounds were found to be potent dual inhibitors of these enzymes. The findings from this research underscore the potential of the carbothioamide scaffold as a starting point for the design of novel enzyme inhibitors.

Table 1: Inhibitory Activity of Selected Carbothioamide Derivatives against b-CA-II and 15-LOX

Compoundb-CA-II IC₅₀ (µM)15-LOX IC₅₀ (µM)
Derivative 1 0.89 ± 0.0410.2 ± 0.2
Derivative 2 1.12 ± 0.0812.5 ± 0.5
Derivative 3 0.76 ± 0.039.8 ± 0.3
Derivative 4 2.34 ± 0.1115.1 ± 0.7

Note: The data presented is illustrative of the findings on carbothioamide derivatives and not specific to this compound.

Protein Interaction Analysis (e.g., eIF4A isoforms)

There is currently no available scientific literature detailing the interaction of this compound or its derivatives with the eukaryotic initiation factor 4A (eIF4A) isoforms. The primary research on small molecule modulators of eIF4A has centered on natural products like Pateamine A and its analogues. wgtn.ac.nz These studies have identified key structural features, such as the presence of a thiazole (B1198619) ring, as being crucial for binding to eIF4A. wgtn.ac.nz The chemical structure of this compound does not share these recognized pharmacophoric elements, and as such, its potential for interaction with eIF4A has not been a focus of investigation.

Drug Discovery and Development Perspectives

The this compound scaffold and its analogues have been explored in various drug discovery programs, leading to the identification of derivatives with promising therapeutic potential across different disease areas.

A series of N-(benzo[d]thiazol-2-yl)cyclohexanecarbothioamides has been synthesized and evaluated for their biological activities. researchgate.net Within this series, specific compounds demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma), MCF7-MDR (multidrug-resistant breast cancer), and HT1080 (fibrosarcoma). researchgate.net Furthermore, many of the synthesized compounds in this family exhibited moderate inhibitory activity against the growth of Staphylococcus aureus and some fungal strains, indicating their potential as antimicrobial agents. researchgate.net

In a related area of research, derivatives of cyclohexane (B81311) carboxamide, a closely related chemical class to this compound, have been investigated as agonists of the GABA-A receptor. nih.gov Certain analogues in this class have shown potent anticonvulsant activity in preclinical models, suggesting their potential for development as treatments for epilepsy. nih.gov

Furthermore, a patent has been filed for (thio)carbamoyl-cyclohexane derivatives, which include the this compound moiety, as antagonists of the D3 and D2 dopamine (B1211576) receptors. google.com This highlights the potential of these structures in the development of antipsychotic medications and other therapies targeting the central nervous system. google.com

The diverse range of biological activities observed for derivatives of this compound underscores the value of this scaffold in medicinal chemistry. The adaptability of the core structure allows for the generation of a wide array of analogues that can be screened for various therapeutic applications, from oncology and infectious diseases to neurological disorders.

Structure Activity Relationship Sar Studies for Cyclohexanecarbothioamide Analogues

Systematic Modification of the Cyclohexyl Moiety and Thioamide Linkage

The cyclohexyl group of Cyclohexanecarbothioamide offers several avenues for modification. Its conformational flexibility and lipophilic nature are critical determinants of how the molecule interacts with biological targets. A systematic SAR study would typically explore:

Ring Size and Conformation: Altering the six-membered ring to a cyclopentyl or cycloheptyl group would assess the impact of ring strain and conformational variance on activity.

Introduction of Unsaturation: The synthesis of cyclohexenyl or phenyl analogues would probe the influence of planarity and electronic properties.

Substitution on the Cyclohexyl Ring: Introducing various substituents at different positions of the cyclohexyl ring would provide insights into the steric and electronic requirements of the binding pocket.

Similarly, the thioamide linkage is a critical functional group that can be modified to fine-tune the molecule's properties. Potential modifications would include:

Amide and Ester Isosteres: Replacing the thioamide with an amide or an ester would evaluate the importance of the sulfur atom and the hydrogen bonding capacity of the N-H group.

N-Alkylation or N-Arylation: Substitution on the nitrogen atom of the thioamide would explore the steric tolerance around this part of the molecule.

While these are standard strategies in medicinal chemistry, specific examples and corresponding activity data for this compound are not detailed in the available literature.

Influence of Substituents on Biological Potency

The effect of substituents on the biological potency of a lead compound is a key aspect of SAR studies, with electronic and steric effects being of primary importance.

The electronic properties of substituents, such as their ability to donate or withdraw electron density, can significantly alter a molecule's interaction with its biological target. For instance, in related compound series, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) on a cyclic scaffold has been shown to modulate activity by influencing factors like pKa, hydrogen bonding potential, and metabolic stability. However, without specific data for this compound, any discussion of electronic effects remains speculative.

The size and shape of substituents, or their steric effects, play a crucial role in determining the complementarity between a ligand and its binding site. The introduction of bulky groups can either enhance binding by filling a hydrophobic pocket or decrease activity due to steric hindrance. The position of the substituent is also critical. For example, in studies of other cyclic compounds, a substituent at one position might be beneficial for activity, while the same substituent at a different position could be detrimental. Again, the absence of specific research on this compound precludes a detailed analysis of these steric influences.

Computational Modeling in SAR Elucidation

Computational tools are invaluable in modern SAR studies, offering insights that can guide the synthesis and testing of new analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently employed.

QSAR: This method aims to correlate the physicochemical properties of a series of compounds with their biological activity, leading to predictive models.

Molecular Docking: This technique simulates the binding of a ligand to the three-dimensional structure of a biological target, helping to visualize key interactions and predict binding affinity.

For this compound, computational modeling could predict how different substituents on the cyclohexyl ring or modifications to the thioamide linker might affect its binding to a hypothetical target. However, the utility of these methods is contingent on having a known biological target and a dataset of active and inactive analogues, which is not currently available in the public domain for this specific compound.

Advanced Research Directions and Future Prospects in Cyclohexanecarbothioamide Chemistry

Development of Novel Catalytic Systems for Cyclohexanecarbothioamide Synthesis

The synthesis of thioamides, including this compound, has traditionally relied on methods that can be harsh or require stoichiometric thionating agents. nih.gov Current research is intensely focused on developing more efficient, sustainable, and versatile catalytic systems. These efforts aim to improve yields, reduce waste, and expand the scope of accessible molecular architectures.

Recent advancements have seen the emergence of various catalytic strategies. For instance, copper-catalyzed reactions have been employed for the synthesis of α-keto thioamides from cinnamic acids and secondary amines, showcasing the utility of transition metals in forming these structures. nih.gov Another promising avenue is the use of ionic liquids, such as [DBUH][OAc], which can act as reusable promoters for thioamide synthesis, aligning with the principles of green chemistry. nih.gov Furthermore, metal-free approaches are gaining traction, including catalyst- and solvent-free versions of the Willgerodt–Kindler reaction and base-mediated C=C bond cleavage reactions. nih.gov These methods offer cleaner reaction profiles by avoiding the use of organic solvents and metal catalysts. nih.gov The development of novel sulfur sources and transamidation techniques further broadens the synthetic toolkit for thioamides. nih.govresearchgate.net

Table 1: Novel Catalytic and Synthetic Approaches for Thioamides

Catalytic/Synthetic SystemDescriptionKey Advantages
Copper-Catalyzed Thioamidation Utilizes a copper catalyst to promote the reaction between substrates like cinnamic acids and secondary amines with a sulfur source. nih.govEnables the synthesis of complex thioamides such as α-keto thioamides. nih.gov
Ionic Liquid-Promoted Synthesis Employs ionic liquids, for example [DBUH][OAc], to facilitate the formation of thioamides. nih.govThe ionic liquid can often be recovered and reused, offering a greener alternative. nih.gov
Catalyst-Free Willgerodt–Kindler Reaction A modification of the classic reaction that proceeds without a catalyst, often under solvent-free conditions at elevated temperatures. nih.govAvoids the use of potentially toxic catalysts and organic solvents, leading to cleaner reactions. nih.gov
Base-Mediated C=C Bond Cleavage Involves the cleavage of a carbon-carbon double bond in substrates like β-nitrostyrene in the presence of a base, sulfur, and an amine. nih.govProvides a direct route to aryl thioamides from readily available starting materials. nih.gov
Transition-Metal-Free Transamidation A method to exchange the amino group of a thioamide with another amine, often promoted by a simple reagent like NaOTs. nih.govOffers a straightforward pathway to create substituted thioamides from existing ones. researchgate.net

Exploration of New Chemical Transformations for this compound

Beyond its synthesis, the reactivity of the this compound scaffold is a fertile ground for discovering new chemical transformations. The thioamide functional group is a versatile handle for a variety of synthetic operations, allowing for the construction of more complex molecules and heterocyclic systems. nih.govresearchgate.net

One area of significant interest is the further functionalization of the this compound core. Research is underway to develop methods for selective modifications at the cyclohexyl ring, the thioamide nitrogen, and the thione sulfur. Such transformations could unlock access to a vast chemical space of novel derivatives with potentially enhanced biological activities. Moreover, the thioamide moiety itself can participate in a range of reactions. For example, it can be a precursor for the synthesis of thiazoles and other sulfur-containing heterocycles, which are prevalent in many biologically active compounds. collaborativedrug.com The development of chemoselective reactions that target the thioamide group in the presence of other functional groups is a key challenge and a major focus of current research. researchgate.net

Table 2: Emerging Chemical Transformations of Thioamides

Transformation TypeDescriptionPotential Applications
Heterocycle Synthesis Using the thioamide as a building block to construct various heterocyclic rings, such as thiazoles. collaborativedrug.comGeneration of novel scaffolds for medicinal chemistry and materials science.
Transamidation The exchange of the amine component of the thioamide, enabling the synthesis of a library of derivatives from a common precursor. nih.govresearchgate.netRapid diversification of lead compounds in drug discovery.
Desulfurization The conversion of the thioamide back to an amide or to other functional groups, which can be useful in multi-step synthetic sequences. researchgate.netStrategic functional group interconversion in complex molecule synthesis.
S-Alkylation and S-Oxidation Modification of the sulfur atom to create thioimidates or other reactive intermediates for further transformations.Access to new classes of compounds and reactive intermediates for ligation chemistries.
Cyclization Reactions Intramolecular reactions involving the thioamide group to form cyclic structures.Synthesis of conformationally constrained analogues for structure-activity relationship studies.

Integration of Artificial Intelligence and Robotics in this compound Synthesis Planning

Machine learning algorithms can be trained to predict the outcomes of reactions, suggest optimal reaction conditions, and even propose entirely new synthetic pathways that may not be obvious to a human chemist. researchgate.netyoutube.com This is particularly valuable for complex molecules where multiple reaction steps are required. Robotic systems, on the other hand, can automate the physical execution of these syntheses, allowing for high-throughput screening of reaction conditions and rapid production of compound libraries. acs.orgnih.gov The integration of AI and robotics creates a closed-loop system where the AI plans the synthesis, the robot performs the experiment, and the results are fed back to the AI for further optimization. acs.orgnih.gov While the application of these technologies specifically to this compound is still in its early stages, the general progress in automated synthesis suggests a future where the design and production of its derivatives are highly streamlined. researchgate.netresearchgate.net

Table 3: Applications of AI and Robotics in Thioamide Synthesis

TechnologyApplication in SynthesisPotential Impact on this compound Research
Machine Learning (ML) for Reaction Prediction Predicts the most likely products and yields of a chemical reaction based on reactants and conditions. researchgate.netFaster identification of viable synthetic routes for novel this compound derivatives.
AI-Powered Retrosynthesis Deconstructs a target molecule to identify potential starting materials and synthetic pathways. optibrium.comDiscovery of more efficient and cost-effective ways to synthesize this compound.
Robotic High-Throughput Screening Automates the setup and execution of numerous reactions in parallel to quickly find optimal conditions. nih.govRapid optimization of reaction parameters (temperature, catalyst, solvent) for improved yields and purity.
Automated Synthesis Platforms Integrates AI planning with robotic execution for end-to-end synthesis of molecules with minimal human intervention. acs.orgresearchgate.netAccelerated synthesis of libraries of this compound analogs for biological screening.
Computational Bioactivity Prediction Uses ML models to predict the biological activity of virtual compounds before they are synthesized. nih.govgithub.comPrioritization of the most promising this compound derivatives for synthesis, saving time and resources.

Emerging Biological Targets and Therapeutic Areas for this compound Derivatives

Current research is exploring the potential of thioamide-containing compounds, including those with a this compound core, to interact with a variety of biological targets. In oncology, these compounds are being investigated as inhibitors of kinases, histone methyltransferases like ASH1L, and microtubule polymerization, as well as for their potential to overcome multidrug resistance. nih.gov Beyond cancer, thioamides are showing promise in the treatment of microbial infections, including tuberculosis, and fungal infections by targeting enzymes essential for pathogen survival. nih.govnih.gov There is also growing interest in their potential as antiviral agents and for the treatment of neurodegenerative diseases. nih.govnih.gov The ability of the thioamide group to act as a hydrogen sulfide (B99878) (H₂S) donor and a metal chelator opens up additional therapeutic possibilities. researchgate.net

Table 4: Potential Biological Targets and Therapeutic Areas for Thioamide Derivatives

Biological TargetTherapeutic AreaRationale/Mechanism of Action
Kinases (e.g., EGFR) CancerInhibition of signaling pathways that control cell growth and proliferation. nih.gov
Histone Methyltransferases (e.g., ASH1L) CancerModulation of epigenetic modifications that are dysregulated in cancer. nih.gov
Microtubules CancerDisruption of the cytoskeleton, leading to cell cycle arrest and apoptosis. nih.gov
Bacterial and Fungal Enzymes Infectious DiseasesInhibition of essential metabolic pathways in microorganisms. nih.govnih.gov
Viral Proteases Viral InfectionsBlocking the replication of viruses by inhibiting key enzymes. nih.gov
Various CNS Targets Neurodegenerative DiseasesModulation of pathways involved in neuroinflammation and neuronal cell death. nih.gov

Multidisciplinary Collaboration in this compound Research

The complexity of modern drug discovery and materials science necessitates a multidisciplinary approach to research. The advancement of this compound chemistry is no exception and relies on the convergence of expertise from various scientific fields. researchgate.net

Table 5: Roles of Different Disciplines in this compound Research

DisciplineKey Contributions
Synthetic Organic Chemistry Development of new synthetic methods, optimization of reaction conditions, and synthesis of target molecules. nih.gov
Medicinal Chemistry Design of novel analogs with improved potency, selectivity, and pharmacokinetic properties; structure-activity relationship (SAR) studies. researchgate.netnih.gov
Pharmacology/Biochemistry In vitro and in vivo testing of biological activity, identification of molecular targets, and elucidation of mechanisms of action. nih.gov
Computational Chemistry/Chemoinformatics Molecular modeling, virtual screening, prediction of ADMET properties, and data analysis. optibrium.comnih.gov
Chemical Biology Development and use of chemical tools to study biological systems, including the use of thioamides as probes. nih.gov
Materials Science Exploration of the physical and electronic properties of this compound-based materials for non-biological applications.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling cyclohexanecarbothioamide in laboratory settings?

  • This compound requires strict adherence to safety measures:

  • Use <100 mL without prior approval (larger volumes require PI authorization).
  • Avoid skin/eye contact; wear PPE and use local exhaust ventilation.
  • Store in tightly sealed, light-protected glass containers at room temperature, away from strong oxidizers .
    • In case of exposure:
  • Skin contact: Wash immediately with soap and water.
  • Inhalation: Move to fresh air and seek medical attention.
  • Ingestion: Do not induce vomiting; consult a physician immediately .

Q. How should researchers design experiments to ensure reproducibility of this compound-based studies?

  • Experimental Design:

  • Clearly document synthesis steps, reagent purity, and reaction conditions (temperature, solvent, catalysts).
  • Include controls (e.g., negative/positive controls for biological assays).
    • Reporting Standards:
  • Follow structured reporting (Introduction, Methods, Results, Discussion) to ensure transparency.
  • Provide raw data and statistical analysis methods to enable independent verification .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Primary Techniques:

  • NMR: Analyze proton/carbon environments to confirm molecular structure.
  • FT-IR: Identify thioamide (-C=S) and cyclohexane ring vibrations.
  • Mass Spectrometry: Determine molecular weight and fragmentation patterns.
    • Cross-reference data with authoritative databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How do conformational dynamics of this compound influence its reactivity in synthetic applications?

  • The chair conformation of the cyclohexane ring minimizes steric strain, but substituents (e.g., thioamide group) can distort this geometry.
  • Methodological Approach:

  • Use computational modeling (DFT, molecular dynamics) to predict energy differences between conformers.
  • Validate with experimental techniques like X-ray crystallography or temperature-dependent NMR .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Data Analysis Steps:

  • Compare experimental conditions (e.g., cell lines, dosage, exposure time).
  • Assess purity via HPLC and confirm structural integrity with spectroscopic data.
  • Conduct meta-analyses of literature to identify trends or methodological biases .
    • Example: Discrepancies in IC50 values may arise from differences in assay protocols (e.g., endpoint vs. real-time measurements).

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Synthetic Optimization:

  • Employ thionation reagents (e.g., Lawesson’s reagent) under inert atmospheres to minimize oxidation.
  • Monitor reaction progress via TLC or in situ IR spectroscopy.
    • Purification:
  • Use column chromatography with non-polar solvents (hexane/ethyl acetate) to isolate products.
  • Confirm purity through melting point analysis and elemental composition .

Q. How does this compound interact with enzymatic targets, and what computational tools validate these interactions?

  • Mechanistic Studies:

  • Perform enzyme inhibition assays (e.g., fluorescence quenching, kinetic analysis).
  • Use docking software (AutoDock, Schrödinger) to model ligand-binding site interactions.
    • Validation:
  • Compare computational predictions with mutagenesis studies or cryo-EM structures .

Methodological Resources

  • Data Reproducibility: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing research questions .
  • Literature Review: Prioritize peer-reviewed journals and avoid non-academic sources (e.g., commercial databases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.